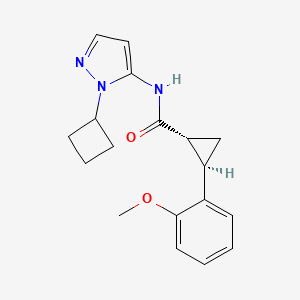![molecular formula C19H19N5O2 B7351775 [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7351775.png)
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone is a chemical compound that has attracted significant attention from researchers due to its potential application in the field of medicine. The compound is commonly referred to as BPHM and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various scientific research applications.
作用機序
BPHM is believed to exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2 activity, BPHM reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
BPHM has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various scientific research applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. BPHM has also been shown to have a low toxicity profile, making it a safe candidate for further research.
実験室実験の利点と制限
BPHM has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its unique biochemical and physiological properties make it a promising candidate for various scientific research applications. However, there are also some limitations to the use of BPHM in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research on BPHM. One potential application of the compound is in the treatment of cancer. BPHM has been shown to exhibit antitumor properties, and further research may reveal its potential as a cancer treatment. Another potential application of BPHM is in the treatment of inflammatory diseases, such as rheumatoid arthritis. The compound's anti-inflammatory properties make it a promising candidate for further research in this area. Additionally, further research may reveal additional biochemical and physiological properties of BPHM that could lead to new applications in the field of medicine.
合成法
The synthesis of BPHM involves the reaction of 2-(tetrazol-1-yl)aniline with (R)-benzyl-4-hydroxypyrrolidin-1-yl-methanone in the presence of a base. The reaction yields BPHM as a white solid with a melting point of 220-222°C. The synthesis of BPHM has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the compound.
科学的研究の応用
BPHM has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The compound has been extensively studied in vitro and in vivo, and its potential application in the treatment of various diseases has been explored.
特性
IUPAC Name |
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-12-23(11-15(18)10-14-6-2-1-3-7-14)19(26)16-8-4-5-9-17(16)24-13-20-21-22-24/h1-9,13,15,18,25H,10-12H2/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWJXVBPPYEDFS-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CC=C2N3C=NN=N3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2N3C=NN=N3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-3-hydroxy-3-methylbutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7351716.png)

![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone](/img/structure/B7351718.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(3-cyclopentyl-1,2-oxazol-4-yl)methanone](/img/structure/B7351725.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-[3-(difluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7351729.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B7351734.png)
![2-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-4,5-dimethyl-1,2,4-triazol-3-one](/img/structure/B7351737.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-thieno[2,3-c]pyridin-2-ylmethanone](/img/structure/B7351738.png)
![N-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7351751.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[1-(2-methoxyethyl)-3-methylpyrazol-4-yl]methanone](/img/structure/B7351754.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(3-hydroxy-4-methylphenyl)ethanone](/img/structure/B7351761.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(5-pyridin-4-yl-1H-pyrazol-4-yl)methanone](/img/structure/B7351768.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B7351778.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanone](/img/structure/B7351781.png)